molecular formula C4H9NO3 B555098 L-Allothreonine CAS No. 28954-12-3

L-Allothreonine

Cat. No. B555098
CAS RN: 28954-12-3
M. Wt: 119.12 g/mol
InChI Key: AYFVYJQAPQTCCC-HRFVKAFMSA-N
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Description

L-Allothreonine is the L-enantiomer of allothreonine . It has a role as an Escherichia coli metabolite and a Saccharomyces cerevisiae metabolite . It is an allothreonine and a L-alpha-amino acid . It is used in the synthesis of an antibiotic, globomycin, and its congener, SF-1902 A5 .


Synthesis Analysis

Threonine aldolases (TAs) are a powerful tool for catalyzing carbon–carbon bond formations in synthetic organic chemistry, enabling an enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids . Starting from the achiral precursors glycine and an aldehyde, two new stereogenic centres are formed in this catalytic step . An L-threonine transaldolase from Pseudomonas sp. (PsLTTA) was mined and expressed in Escherichia coli BL21 (DE3). A substrate spectrum assay indicated that PsLTTA only consumed L-threonine as the donor substrate and could accept a wide range of aromatic aldehydes as acceptor substrates .


Molecular Structure Analysis

The molecular formula of L-Allothreonine is C4H9NO3 . The average mass is 119.119 Da and the monoisotopic mass is 119.058243 Da .


Chemical Reactions Analysis

L-Allothreonine is the substrate of the enzyme Serine hydroxymethyltransferase1 (SHMT, EC 2.1.2.1). SHMT uses pyridoxal 5’-phosphate (PLP) and tetrahydropteroylglutamate (H4PteGlu) as coenzymes and catalyzes the reversible interconversion of serine and glycine .


Physical And Chemical Properties Analysis

The density of L-Allothreonine is 1.3±0.1 g/cm3 . The boiling point is 345.8±32.0 °C at 760 mmHg . The vapour pressure is 0.0±1.7 mmHg at 25°C . The enthalpy of vaporization is 68.3±6.0 kJ/mol . The flash point is 162.9±25.1 °C . The index of refraction is 1.507 .

Scientific Research Applications

  • L-Allothreonine was studied in relation to L-threonine dehydrase from sheep liver, showing its use in biochemical research and enzyme studies (Nishimura & Greenberg, 1961).

  • Research on the lipotropic action of threonine and related substances, including L-allothreonine, indicates its relevance in nutritional biochemistry and its effects on metabolism and liver health (Singal, Hazan, Sydenstricker, & Littlejohn, 1953).

  • L-Allothreonine and threonine aldolase from rat liver were studied, demonstrating the enzyme's ability to cleave both allothreonine and threonine, highlighting its importance in enzymology and metabolic studies (Malkin & Greenberg, 1964).

  • The synthesis of enantiomerically pure L and D-allothreonines and isoserines was reported, showing its application in the field of synthetic chemistry (Pons, Savignac, & Genêt, 1990).

  • The behavior of L-threonine aldolase activity and allothreonine aldolase activity in rats under different conditions was studied, indicating its significance in physiological and biochemical research (Leoncini, Vannoni, Pagani, & Marinello, 1982).

  • D-Allothreonine's synthesis was researched, showcasing its role in the development of synthetic pathways and chemical production methods (Genêt, Jugé, & Mallart, 1988).

  • An improved synthesis of D-allothreonine derivatives from L-threonine was described, further emphasizing its relevance in chemical synthesis and pharmaceutical research (Kikuchi & Konno, 2013).

  • DL-Threonine and DL-allothreonine were found to have a protective effect on bacterial cells during freeze-drying, suggesting its potential application in microbiology and biopreservation (Morichi, Irie, Yano, & Kembo, 1965).

Safety And Hazards

L-Allothreonine is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . In case of skin contact, wash off with soap and plenty of water . If inhaled, move the person into fresh air .

properties

IUPAC Name

(2S,3S)-2-amino-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFVYJQAPQTCCC-HRFVKAFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183151, DTXSID301030659
Record name Allo-L-threonine
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Record name Allothreonine
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name L-Allothreonine
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Product Name

L-Allothreonine

CAS RN

144-98-9, 28954-12-3, 24830-94-2
Record name Allothreonine
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Record name Allothreonine
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Record name Allo-L-threonine
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Record name Allothreonine
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Record name Allo-DL-threonine
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Record name ALLOTHREONINE, L-
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Record name ALLOTHREONINE, DL-
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Record name L-Allothreonine
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Melting Point

256 °C
Record name L-Allothreonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004041
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
630
Citations
PJ Maurer, CG Knudsen, AD Palkowitz… - The Journal of Organic …, 1985 - ACS Publications
… the C-3 to C-6 portion of sibirosamine (open chain form, 2) to L-allothreonine. Second, any … to the carboxyl group of L-allothreonine conceptually provides the complete carbon skeleton …
Number of citations: 63 pubs.acs.org
KH Jhee, D Niks, P McPhie, MF Dunn, EW Miles - Biochemistry, 2002 - ACS Publications
… that l-allothreonine, but not l-threonine, serves as an effective substrate. l-Allothreonine reacts … The rapid-scanning stopped-flow results show that the binding of l-allothreonine as the …
Number of citations: 9 pubs.acs.org
P Swaminathan, R Srinivasan - Journal of Crystal and Molecular Structure, 1975 - Springer
… comparison of the intensities of the individual reflections showed that in many cases the intensities lay roughly in between those of L-threonine and L-allothreonine. This suggested that …
Number of citations: 7 link.springer.com
P Swaminathan, R Srinivasan - Acta Crystallographica Section B …, 1975 - scripts.iucr.org
… This paper deals with the determination of the structure of L-allothreonine. Experimental Crystals were obtained by slow evaporation of an aqueous solution of DL-allothreonine (…
Number of citations: 21 scripts.iucr.org
LV Schirch, T Gross - Journal of Biological Chemistry, 1968 - ASBMB
A modified method for the purification of serine transhydroxymethylase from rabbit liver is presented. The purified enzyme is not only shown to catalyze the cleavage of serine but in …
Number of citations: 207 www.jbc.org
E Dixon, L Davis - Archives of Biochemistry and Biophysics, 1967 - Elsevier
… l-allothreonine as the substrate. The enzyme has previously been reported to utilize l-allothreonine … complex of l-threonine is compared with its action on l-threonine and l-allothreonine. …
Number of citations: 5 www.sciencedirect.com
RA Niederman, KW Rabinowitz, WA Wood - Biochemical and Biophysical …, 1969 - Elsevier
In highly purified L-threonine dehydrase preparations, allosteric activation by AMP was accompanied by: 1) a marked enhancement in the accumulation of an enzyme-substrate …
Number of citations: 18 www.sciencedirect.com
T Shiraiwa, K Fukuda, M Kubo - Chemical and pharmaceutical …, 2002 - jstage.jst.go.jp
… An attempt was made to use a simple procedure to obtain D- and L-allothreonine (D- and L-aThr), which are non-proteinogenic a-amino acids and are useful as chiral reagents in …
Number of citations: 6 www.jstage.jst.go.jp
A Sutherland, CL Willis - Tetrahedron letters, 1997 - Elsevier
The enantioselective synthesis of [ 15 N ]- L -allo threonine from ethyl (S)-lactatevia methyl (S)-3-methoxymethoxy-2-oxobutanoate15 is described. The stereogenic centre at C-2 was …
Number of citations: 18 www.sciencedirect.com
DM Greenberg - Methods in Enzymology, 1962 - Elsevier
… Separate enzymes are believed to be responsible for the decomposition of L-allothreonine and L=threonine. The evidence for this is that the ratios of specific activity on the two …
Number of citations: 8 www.sciencedirect.com

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